molecular formula C32H26Si B11956555 (9,10-Dihydroanthracen-9-yl)triphenylsilane

(9,10-Dihydroanthracen-9-yl)triphenylsilane

Katalognummer: B11956555
Molekulargewicht: 438.6 g/mol
InChI-Schlüssel: FLZXTOAFXBGASB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of (9,10-Dihydroanthracen-9-yl)triphenylsilane typically involves the reaction of 9,10-dihydroanthracene with triphenylsilane under specific conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of a catalyst to facilitate the reaction

Analyse Chemischer Reaktionen

(9,10-Dihydroanthracen-9-yl)triphenylsilane can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents for oxidation include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents for reduction include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

(9,10-Dihydroanthracen-9-yl)triphenylsilane has several scientific research applications, including:

Wirkmechanismus

The mechanism by which (9,10-Dihydroanthracen-9-yl)triphenylsilane exerts its effects is not well-documented. it is believed to interact with various molecular targets and pathways, depending on the specific application and conditions. Further research is needed to fully understand its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

(9,10-Dihydroanthracen-9-yl)triphenylsilane can be compared to other similar compounds, such as:

    Anthracene: A polycyclic aromatic hydrocarbon with three fused benzene rings.

    Triphenylsilane: A compound with three phenyl groups attached to a silicon atom.

    9,10-Dihydroanthracene: A reduced form of anthracene with two additional hydrogen atoms.

Eigenschaften

Molekularformel

C32H26Si

Molekulargewicht

438.6 g/mol

IUPAC-Name

9,10-dihydroanthracen-9-yl(triphenyl)silane

InChI

InChI=1S/C32H26Si/c1-4-16-27(17-5-1)33(28-18-6-2-7-19-28,29-20-8-3-9-21-29)32-30-22-12-10-14-25(30)24-26-15-11-13-23-31(26)32/h1-23,32H,24H2

InChI-Schlüssel

FLZXTOAFXBGASB-UHFFFAOYSA-N

Kanonische SMILES

C1C2=CC=CC=C2C(C3=CC=CC=C31)[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.